![molecular formula C7H11NO2 B3407596 1-(Propan-2-yl)pyrrolidine-2,3-dione CAS No. 75573-01-2](/img/structure/B3407596.png)
1-(Propan-2-yl)pyrrolidine-2,3-dione
Overview
Description
1-(Propan-2-yl)pyrrolidine-2,3-dione, also known as 1-isopropyl-2,3-pyrrolidinedione, is a chemical compound with the CAS Number: 75573-01-2 . It has a molecular weight of 141.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione compounds involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(Propan-2-yl)pyrrolidine-2,3-dione is represented by the InChI Code: 1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3 . This compound is characterized by the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis
1-(Propan-2-yl)pyrrolidine-2,3-dione is a solid compound . It has a molecular weight of 141.17 .Scientific Research Applications
Versatile Scaffold for Drug Discovery
The pyrrolidine ring, which is a part of 1-(Propan-2-yl)pyrrolidine-2,3-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Core Construction for Medicinal Chemistry
The pyrrolidine-2,3-dione core, which is a part of 1-(Propan-2-yl)pyrrolidine-2,3-dione, is used in the assembly of sophisticated 3D chiral carcasses with high medicinal prospects . This core is also used in its functionalization .
Precursor of 2-Pyrrolidones
Pyrrolidine-2,3-diones are direct precursors of 2-pyrrolidones, which have a crucial function in various bioactive compounds . This makes 1-(Propan-2-yl)pyrrolidine-2,3-dione a versatile instrument for the creation of low-molecular building blocks, ready-to-use bioactive agents, and natural products .
Inhibitor of PBP3 of Pseudomonas aeruginosa
1-(Propan-2-yl)pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target of Pseudomonas aeruginosa . This makes it a potential candidate for the development of novel, non-β-lactam inhibitors against this bacterium .
Synthesis of Optically Pure 4,4-Disubstituted Pyrrolidine-2,3-Diones
1-(Propan-2-yl)pyrrolidine-2,3-dione can be used in the synthesis of optically pure 4,4-disubstituted pyrrolidine-2,3-diones . These compounds can hardly be obtained by existing methods, making this a significant application .
Future Directions
The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa . This suggests that 1-(Propan-2-yl)pyrrolidine-2,3-dione and related compounds could have potential applications in the development of new antibacterial agents.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2,3-dione scaffold have shown activity against ck1γ and ck1ε , suggesting potential kinase inhibition.
Mode of Action
It’s suggested that the compound may interact with its targets, potentially leading to changes in their function
Biochemical Pathways
The pyrrolidine-2,3-dione core is a precursor of 2-pyrrolidones and pyrrolidines, which are involved in the creation of low-molecular building blocks, bioactive agents, and natural products .
Result of Action
Compounds with a similar pyrrolidine-2,3-dione scaffold have shown nanomolar activity against ck1γ and ck1ε , indicating potential kinase inhibition.
properties
IUPAC Name |
1-propan-2-ylpyrrolidine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZCEKSXNZLEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpyrrolidine-2,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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